(6-Bromo-1H-indol-3-yl)methanamine

IDO1 Inhibition Cancer Immunotherapy Enzyme Assay

Select (6-Bromo-1H-indol-3-yl)methanamine for your IDO1 inhibitor program. The 6-bromo substitution pattern is pharmacophorically essential—generic 5-bromo or 7-bromo regioisomers cannot substitute. Validated IC50 of 21–47 nM against IDO1 in both mammalian and bacterial expression systems. Use as a scaffold for derivatization at the primary amine to optimize PK/PD without disrupting the critical 6-bromoindole binding motif. Also ideal for fluorescent or biotin probe conjugation and LC-MS internal standard applications. ≥98% purity. Avoid experimental failure—insist on the correct regioisomer.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 887581-34-2
Cat. No. B3030325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-1H-indol-3-yl)methanamine
CAS887581-34-2
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2CN
InChIInChI=1S/C9H9BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H,4,11H2
InChIKeyPNOJIHUEWHBLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-1H-indol-3-yl)methanamine CAS 887581-34-2: A 6-Bromoindole-3-methanamine Building Block for IDO1-Targeted Drug Discovery


(6-Bromo-1H-indol-3-yl)methanamine (CAS 887581-34-2) is a halogenated indole derivative with a primary amine side chain at the 3-position. It belongs to the class of 3-substituted indole building blocks frequently employed in medicinal chemistry for the synthesis of bioactive molecules [1]. This compound is primarily utilized as a key intermediate in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, an important target in cancer immunotherapy. The presence and precise location of the bromine atom at the 6-position of the indole core are critical structural determinants for its downstream biological activity and selectivity profile .

Positional Halogenation Dictates Biological Function: Why 6-Bromo-1H-indol-3-yl)methanamine is Not Interchangeable with 5- or 7-Bromo Analogs


Generic substitution of (6-Bromo-1H-indol-3-yl)methanamine with its 5-bromo or 7-bromo regioisomers is scientifically invalid due to the strict positional requirements of halogenation for target engagement. In structure-activity relationship (SAR) studies of indole-based inhibitors, the position of the bromine atom on the indole ring dictates the molecule's electronic distribution, steric fit within the enzyme's active site, and overall binding affinity [1]. For example, the 6-bromo substitution pattern has been specifically validated as a key structural feature for achieving potent inhibition of IDO1, with an IC50 of 21 nM, a level of activity not observed for the unsubstituted indole core [2]. Utilizing a different regioisomer would fundamentally alter the molecule's interaction with the target, leading to unpredictable and likely reduced or abolished activity, thereby compromising the validity and reproducibility of any research utilizing this specific pharmacophore [1].

Quantitative Differentiation of (6-Bromo-1H-indol-3-yl)methanamine (CAS 887581-34-2): A Comparator-Based Evidence Assessment


IDO1 Inhibitory Potency: 6-Bromo Indole-3-methanamine vs. Unsubstituted Indole Core

The target compound demonstrates potent, low-nanomolar inhibition of recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1). This activity is directly attributable to the 6-bromo substitution. The unsubstituted indole core lacks this potent inhibitory activity, highlighting the critical role of the bromine atom at this specific position [1].

IDO1 Inhibition Cancer Immunotherapy Enzyme Assay

Cross-Assay Consistency of IDO1 Inhibition by (6-Bromo-1H-indol-3-yl)methanamine

The IDO1 inhibitory potency of (6-Bromo-1H-indol-3-yl)methanamine is robust and reproducible across different assay platforms. In an orthogonal biochemical assay using IDO1 expressed in E. coli, the compound maintained potent activity with an IC50 of 47 nM [1]. This demonstrates that the inhibitory effect is not an artifact of a specific cellular background.

IDO1 Inhibition Enzyme Assay Drug Discovery

Commercial Purity Specifications for Reproducible Research: (6-Bromo-1H-indol-3-yl)methanamine

For reliable and reproducible synthetic outcomes, high purity of starting materials is essential. Commercially available (6-Bromo-1H-indol-3-yl)methanamine is offered at defined purity levels, with leading suppliers specifying a minimum purity of 98% . This level of purity ensures that subsequent reactions, such as amide couplings or reductive aminations, proceed with predictable stoichiometry and yield.

Chemical Synthesis Quality Control Reproducibility

Validated Applications of (6-Bromo-1H-indol-3-yl)methanamine in Scientific Research


Lead Optimization and SAR Studies for IDO1 Inhibitors in Immuno-Oncology

The compound's validated, low-nanomolar activity against IDO1 (IC50 = 21-47 nM) makes it an ideal starting point for medicinal chemistry campaigns focused on developing novel cancer immunotherapies. Researchers can utilize (6-Bromo-1H-indol-3-yl)methanamine as a core scaffold for further derivatization, such as modifying the primary amine group to improve pharmacokinetic properties while retaining the critical 6-bromoindole pharmacophore for target engagement. This approach is directly supported by its potent inhibition of IDO1 in both mammalian and bacterial expression systems [1].

Synthesis of Radiolabeled or Fluorescent IDO1 Probes for Target Engagement Studies

Given its confirmed binding to IDO1, (6-Bromo-1H-indol-3-yl)methanamine serves as an excellent precursor for creating chemical biology tools. The primary amine functionality provides a convenient handle for conjugating fluorescent dyes, biotin, or radioisotopes without disrupting the essential 6-bromoindole binding motif. Such probes are invaluable for in vitro target engagement assays, cellular imaging of IDO1 localization, and competition binding studies, all of which are anchored by the compound's robust activity profile [1].

Internal Standard for Analytical Method Development and Metabolite Identification

The high purity (≥98%) of commercially available (6-Bromo-1H-indol-3-yl)methanamine, combined with its unique brominated mass signature, makes it a suitable candidate for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods . This is particularly relevant for studies involving the metabolism of structurally related tryptophan analogs or for quantifying IDO1 inhibitor levels in biological matrices during preclinical pharmacokinetic studies.

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